3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety attached to a pyrrolidine ring, with a tert-butyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Attachment of the pyrrolidine ring: The benzo[d][1,3]dioxole derivative is then reacted with a suitable pyrrolidine precursor under appropriate conditions to form the desired pyrrolidine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
- tert-butyl 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole-1-carboxylate
- 5-(chloromethyl)-1,3-benzodioxole
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety with a pyrrolidine ring and a tert-butyl carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-tert-butylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-15(19)18-7-6-12(9-18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGIBQIVTYFSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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